molecular formula C24H25N3O2S B2609939 N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-29-8

N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2609939
CAS RN: 898424-29-8
M. Wt: 419.54
InChI Key: WWIRTACJUWLEKV-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DITOX, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of compounds like N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. This method is high yielding and simplifies the creation of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Potential Medicinal Applications

  • Antitumor Activity : Xiong et al. (2010) studied a novel pyrrole-substituted indolinone, which, while not directly the same, shares structural similarities with N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. This compound showed potent antitumor activity and could suggest potential cancer treatment applications for similar compounds (Xiong et al., 2010).

Chemical Reactions and Catalysis

  • Copper-Catalyzed Coupling Reactions : Chen et al. (2023) discovered that a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, effectively catalyzed copper-catalyzed coupling reactions. This could imply that N1-(3,5-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may also have utility in catalysis (Chen et al., 2023).

Optical and Electronic Applications

  • Near-Infrared Electrochemical Fluorescence Switching : A study by Seo et al. (2014) explored the use of polymethine dyes, including indolium compounds, for reversible electrochemical fluorescence switching in the near-infrared region. This research suggests that similar indolinone-based compounds could be used in optical applications (Seo et al., 2014).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-12-17(2)14-19(13-16)26-24(29)23(28)25-15-21(22-8-5-11-30-22)27-10-9-18-6-3-4-7-20(18)27/h3-8,11-14,21H,9-10,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIRTACJUWLEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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